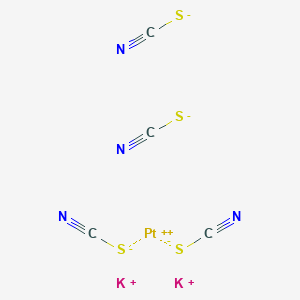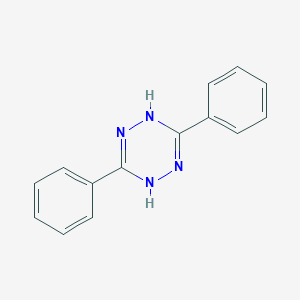
Dipotassium;platinum(2+);tetrathiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium;platinum(2+);tetrathiocyanate, also known as potassium tetrakis(thiocyanato)platinate(II), is a coordination compound with the chemical formula C₄K₂N₄PtS₄. This compound is characterized by the presence of platinum in the +2 oxidation state, coordinated with four thiocyanate ligands and two potassium ions. It is primarily used in scientific research and has various applications in chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;platinum(2+);tetrathiocyanate typically involves the reaction of potassium thiocyanate with a platinum(II) precursor. One common method is to dissolve potassium thiocyanate in water and then add a platinum(II) salt, such as platinum(II) chloride. The reaction is carried out under controlled conditions, often at room temperature, to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium;platinum(2+);tetrathiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate ligands can be substituted by other ligands, such as halides or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, leading to changes in its oxidation state and coordination environment
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., sodium chloride) and amines (e.g., ethylenediamine). These reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (oxidizing agent) or sodium borohydride (reducing agent) are used. .
Major Products Formed
Substitution Reactions: Products include various platinum(II) complexes with different ligands, such as platinum(II) halides or platinum(II) amine complexes.
Oxidation and Reduction Reactions: Products include platinum(IV) complexes or reduced platinum species, depending on the specific reaction conditions
Aplicaciones Científicas De Investigación
Dipotassium;platinum(2+);tetrathiocyanate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a reagent in coordination chemistry studies.
Materials Science:
Biology and Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of platinum-based drugs in cancer treatment
Industry: It is used in the development of sensors and other analytical devices due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of dipotassium;platinum(2+);tetrathiocyanate, particularly in biological systems, involves the interaction of the platinum center with biomolecules. In anticancer research, the compound is believed to interact with DNA, leading to the formation of DNA adducts that inhibit replication and transcription. This ultimately triggers apoptosis in cancer cells. The thiocyanate ligands may also play a role in modulating the reactivity and selectivity of the platinum center .
Comparación Con Compuestos Similares
Similar Compounds
Potassium tetrakis(thiocyanato)platinate(II): A closely related compound with similar chemical properties and applications.
Potassium tetraiodoplatinate(II): Another platinum(II) complex with iodide ligands instead of thiocyanate, used in similar research applications
Uniqueness
Dipotassium;platinum(2+);tetrathiocyanate is unique due to its specific coordination environment and the presence of thiocyanate ligands. These ligands confer distinct chemical reactivity and stability, making the compound valuable in various research and industrial applications. Its ability to form stable complexes with a wide range of ligands also sets it apart from other platinum(II) compounds .
Propiedades
Número CAS |
14244-61-2 |
|---|---|
Fórmula molecular |
C4K2N4PtS4 |
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
dipotassium;platinum(2+);tetrathiocyanate |
InChI |
InChI=1S/4CHNS.2K.Pt/c4*2-1-3;;;/h4*3H;;;/q;;;;2*+1;+2/p-4 |
Clave InChI |
HFSDIGGSMJDZEA-UHFFFAOYSA-J |
SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Pt+2] |
SMILES isomérico |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Pt+2] |
SMILES canónico |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)

